1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)-
CAS No.: 91679-37-7
Cat. No.: VC21347143
Molecular Formula: C22H18N2
Molecular Weight: 310.4 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
![1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- - 91679-37-7](/images/no_structure.jpg)
CAS No. | 91679-37-7 |
---|---|
Molecular Formula | C22H18N2 |
Molecular Weight | 310.4 g/mol |
IUPAC Name | 5-[phenyl-(4-phenylphenyl)methyl]-1H-imidazole |
Standard InChI | InChI=1S/C22H18N2/c1-3-7-17(8-4-1)18-11-13-20(14-12-18)22(21-15-23-16-24-21)19-9-5-2-6-10-19/h1-16,22H,(H,23,24) |
Standard InChI Key | IHKJGUSMXFFXBB-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4 |
Canonical SMILES | C1=CC=C(C=C1)C2=CC=C(C=C2)C(C3=CC=CC=C3)C4=CN=CN4 |
Chemical Identity and Structural Characteristics
Nomenclature and Identification
1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- is identified by several key identifiers that enable its precise recognition in chemical databases and literature. The compound is cataloged under CAS registry number 91679-37-7, providing a unique identifier in chemical research and commerce . Its IUPAC name is 5-[phenyl-(4-phenylphenyl)methyl]-1H-imidazole, which systematically describes its molecular structure .
This compound is also known by various synonyms that reflect its relationship to pharmaceutical compounds or its structural features. Some notable synonyms include Bifonazole EP Impurity B, Bibenzazole EP Impurity B, and 4-([1,1'-Biphenyl]-4-yl(phenyl)methyl)-1H-imidazole . These alternative names indicate the compound's relevance in pharmaceutical quality control, particularly as an impurity related to the antifungal drug bifonazole.
Molecular Structure and Properties
The molecular structure of 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- features a five-membered imidazole ring connected to a complex substituent containing both phenyl and biphenyl groups. The molecular formula C22H18N2 reflects its composition of carbon, hydrogen, and nitrogen atoms . The compound has a molecular weight of 310.39-310.4 g/mol, placing it in the medium molecular weight range for organic compounds .
The structural characteristics of this compound contribute to its physical and chemical properties. Its heterocyclic imidazole core provides sites for hydrogen bonding and potential coordination with biological targets, while the aromatic biphenyl and phenyl groups contribute to its lipophilicity and potential interactions with hydrophobic regions of biological molecules.
Physical and Chemical Properties
The compound exhibits specific physical and chemical properties that are important for its handling, storage, and application in research. These properties are summarized in the following table:
Property | Value |
---|---|
Physical State | Solid |
Color | White to Off-White |
Melting Point | >103°C (dec.) |
Boiling Point | 529.4±29.0 °C (Predicted) |
Density | 1.151±0.06 g/cm³ (Predicted) |
Solubility | Slightly soluble in chloroform and methanol (requires sonication for methanol) |
pKa | 13.75±0.10 (Predicted) |
Stability | Light sensitive |
The compound's stability characteristics necessitate specific storage conditions. It is light sensitive and should be stored in amber vials in refrigerated conditions . For optimal preservation of its chemical integrity, storage under inert gas in a cool, dry environment below 15°C is recommended to prevent degradation.
Synthetic Methods and Chemical Reactivity
Synthetic Routes
The synthesis of 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- typically involves specialized organic chemistry techniques. One common approach employs the cyclization of appropriate precursors under controlled conditions. A notable synthetic pathway utilizes amido-nitriles, which undergo cyclization in the presence of nickel catalysts. This method is advantageous as it operates under relatively mild conditions, permitting the incorporation of sensitive functional groups including aryl halides and aromatic heterocycles.
Industrial-scale production often relies on multicomponent reactions, which enable the synthesis of highly substituted imidazole derivatives with excellent yields. One documented protocol involves the reaction of α-azido chalcones with aryl aldehydes and anilines, catalyzed by erbium triflate. These multicomponent approaches are particularly valued for their efficiency and atom economy in creating complex imidazole derivatives.
Chemical Reactions
1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- can participate in a diverse range of chemical reactions, reflecting the reactivity of both its imidazole core and its aromatic substituents. The compound can undergo several types of transformations:
Oxidation reactions can convert the compound into corresponding oxides, typically requiring molecular oxygen and appropriate catalysts. These reactions primarily target the nitrogen atoms of the imidazole ring.
Reduction processes can transform the compound into various reduced derivatives. These reactions typically employ hydrogen gas with appropriate catalysts under controlled pressure and temperature conditions.
Substitution reactions are particularly significant for this compound. The imidazole ring contains sites where hydrogen atoms can be replaced by other atoms or functional groups. These substitution reactions allow for the creation of derivatives with modified properties and potential biological activities.
The reactivity profile of this compound makes it valuable as a building block in synthetic chemistry for developing more complex molecules with specific functional properties.
Biological Activity and Pharmacological Properties
Spectrum of Biological Activities
1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- belongs to the imidazole family, a class of compounds known for their broad spectrum of biological activities. Imidazole derivatives generally demonstrate diverse pharmacological properties, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, and antifungal activities.
This particular compound has been studied for its specific biological properties. Research indicates potential anticancer activity, with imidazole compounds showing inhibition capabilities against various cancer cell lines. The mechanism typically involves interference with cellular signaling pathways and induction of apoptosis in malignant cells.
Additionally, the compound demonstrates antifungal properties, potentially inhibiting fungal growth by disrupting membrane integrity and function. Its antimicrobial effects may extend to activity against a spectrum of bacteria through mechanisms similar to those observed in its antifungal activity.
Mechanisms of Action
The biological activity of 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- is attributed to several mechanisms at the molecular level. Imidazole compounds are known to interact with various biological targets due to their versatile chemical structure.
In anticancer applications, molecular docking simulations have revealed that this compound could bind effectively to targets involved in cancer metabolism, suggesting a potential role in metabolic regulation within tumor cells. This interaction may contribute to its cytotoxic effects against cancer cell lines.
For antifungal properties, the compound likely operates through mechanisms common to other imidazole antifungals, primarily by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to increased cell permeability and ultimately results in fungal cell death.
Research Findings in Disease Models
Several case studies have investigated the efficacy of compounds structurally similar to 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- in various disease models:
In anticancer research, a study published in the Journal of Medicinal Chemistry examined various imidazole derivatives against breast cancer cell lines. Compounds with structural features similar to 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- demonstrated significant cytotoxicity with IC50 values in the low micromolar range.
Research on antifungal properties included testing imidazole derivatives against Candida albicans. Results showed effective inhibition of fungal growth, indicating potential applications in antifungal therapies.
These findings collectively highlight the potential therapeutic value of this compound and structurally related imidazole derivatives in addressing various health conditions, particularly in oncology and infectious disease treatment.
Research Applications and Future Perspectives
Current Research Applications
1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- serves various functions in scientific research across multiple disciplines. In synthetic chemistry, this compound functions as a versatile building block for developing more complex molecules with specific properties and activities. Its structural features make it particularly useful in the creation of compounds designed for biological testing.
In biological research, the compound and related imidazole derivatives are studied for their activities against microorganisms and cancer cells. These investigations contribute to the understanding of structure-activity relationships and the development of more effective therapeutic agents.
Additionally, the compound has applications in medicinal chemistry, where it is investigated for potential therapeutic uses. Its relationship to bifonazole (as indicated by the synonym "Bifonazole EP Impurity B") suggests relevance in pharmaceutical quality control and drug development .
Industrial Applications
Beyond research settings, imidazole derivatives including 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- have industrial applications in the production of dyes, pigments, and other commercial materials. The compound's specific structural features may provide unique properties that are valuable in these industrial contexts.
In the pharmaceutical industry, the compound's importance as an impurity related to bifonazole highlights its relevance in quality control processes and regulatory compliance . Understanding and monitoring such impurities is essential for ensuring the safety and efficacy of pharmaceutical products.
Future Research Directions
The unique structure and biological activities of 1H-Imidazole, 4-([1,1'-biphenyl]-4-ylphenylmethyl)- suggest several promising avenues for future research. Further investigation of its anticancer properties could lead to the development of novel therapeutic agents with improved efficacy and reduced side effects compared to existing treatments.
Additional research into its antimicrobial and antifungal activities may address the growing challenge of antimicrobial resistance by providing new compounds with novel mechanisms of action. This is particularly relevant given the increasing prevalence of drug-resistant pathogens in clinical settings.
Structure-activity relationship studies could identify which structural features of this compound are most critical for its biological activities. Such insights would guide the rational design of derivatives with enhanced properties for specific applications in medicine and other fields.
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